6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
6-Benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzoyl group at the 6-position and a methyl group at the 2-position of its core structure.
Properties
IUPAC Name |
6-benzoyl-2-methylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3/c1-21-19(23)15-9-5-8-13-14(10-11-16(17(13)15)20(21)24)18(22)12-6-3-2-4-7-12/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFGYESYODAHXKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)C(=O)C4=CC=CC=C4)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. This method allows for the direct synthesis of benzoyl isoquinolines using readily available starting materials . The reaction conditions often include the use of oxidizing agents such as tert-butyl hydroperoxide (TBHP) and catalysts like manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of reduced isoquinoline derivatives.
Substitution: The benzoyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that derivatives of benzo[de]isoquinoline-1,3-dione exhibit notable anticancer properties. For instance, compounds similar to 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione have been shown to induce apoptosis in cancer cells through mechanisms involving DNA intercalation and the generation of reactive oxygen species (ROS) .
Case Study:
A study published in Chemical Communications demonstrated that certain benzo[de]isoquinoline derivatives could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to their ability to bind to DNA and disrupt replication processes .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it can inhibit the growth of several bacterial strains, making it a potential candidate for developing new antibiotics .
Photodynamic Therapy
2.1 Mechanism of Action
This compound has been explored for use in photodynamic therapy (PDT). PDT is a treatment that utilizes light-sensitive compounds to produce reactive oxygen species upon light activation, leading to targeted cell death in tumor tissues.
Case Study:
In a study focusing on the phototoxic effects of benzo[de]isoquinoline derivatives, researchers found that upon irradiation with specific wavelengths, the compound exhibited significant cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects during treatment.
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly in organic photovoltaic devices and organic light-emitting diodes (OLEDs). Its high electron affinity and ability to form stable π-stacking arrangements enhance charge transport properties .
| Property | Value |
|---|---|
| Electron Affinity | 3.74 eV |
| π–π Stacking Distance | 3.31–3.41 Å |
| Solubility | High (enhanced by grafting groups) |
Synthesis and Characterization
4.1 Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from simpler isoquinoline derivatives. Advanced techniques such as microwave-assisted synthesis have been reported to improve yield and reduce reaction time .
4.2 Analytical Techniques
Characterization of the compound is performed using various spectroscopic methods including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity.
Mechanism of Action
The mechanism of action of 6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects at Position 6
Position 6 in naphthalimide derivatives is critical for modulating electronic properties and biological activity.
Key Observations :
- Electron-withdrawing groups (e.g., benzoyl, bromo) enhance reactivity for further functionalization or optoelectronic applications.
- Thio-linked heterocycles (e.g., pyrimidinylthio) improve antifungal activity, likely due to enhanced membrane interaction .
- Amino groups (e.g., allylamino in NI3) enable fluorescence-based sensing but reduce thermal stability compared to thio or benzoyl substituents .
Substituent Effects at Position 2
The 2-position influences solubility, steric hindrance, and intermolecular interactions.
Key Observations :
- Hydrophilic groups (e.g., hydroxyethyl) improve aqueous solubility but may reduce membrane permeability .
- Bulky substituents (e.g., di-tert-butyl) enhance solubility in organic solvents and stabilize radical intermediates .
- Aromatic groups (e.g., naphthyl) extend conjugation, enabling applications in photochemistry .
Biological Activity
6-benzoyl-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound features a benzoyl group attached to the isoquinoline core, specifically at the 6-position, and a methyl group at the 2-position. The molecular formula is , and its InChI representation is:
Synthesis Methods
The synthesis typically involves multi-step organic reactions. A common method includes oxidative cross-dehydrogenative coupling (CDC) of isoquinolines with methyl arenes. This method allows for direct synthesis using readily available starting materials, enhancing yield and efficiency.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly targeting bromodomains associated with hyperproliferative diseases such as cancer .
Case Study: Inhibition of Cancer Cell Proliferation
A study demonstrated that this compound effectively reduced the viability of various cancer cell lines. The mechanism involved the modulation of signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
The compound also displays notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.0048 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results indicate that the compound possesses strong antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes like bromodomains that are crucial in regulating gene expression linked to cancer progression.
- Receptor Modulation : It may also bind to cellular receptors, altering their activity and influencing various signaling pathways involved in cell growth and apoptosis.
Comparison with Related Compounds
This compound shares structural similarities with other isoquinoline derivatives known for their biological activities. However, its unique substitution pattern enhances its reactivity and potential therapeutic applications compared to related compounds.
| Compound Name | Activity |
|---|---|
| 1H-Benz[de]isoquinoline-2(3H)-propanoic acid | Antitumor |
| 6-bromo-1,3-dioxo-1H-Benz[de]isoquinoline | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
